molecular formula C10H19Cl2N3O2S B1520976 N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride CAS No. 1172233-43-0

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride

Cat. No.: B1520976
CAS No.: 1172233-43-0
M. Wt: 316.2 g/mol
InChI Key: OPFWUHCBWPNKQT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-(3-Aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride is a synthetic sulfonamide derivative with a molecular formula of C₁₀H₁₉Cl₂N₃O₂S and a molecular weight of 316.25 g/mol . Its systematic IUPAC name is This compound, reflecting its structural components:

  • A pyridin-3-ylmethyl group (aromatic heterocycle).
  • A 3-aminopropyl chain (aliphatic amine).
  • A methanesulfonamide core (-SO₂NH-).

Key Identifiers:

Property Value
CAS Registry Number 1172233-43-0
MDL Number MFCD11505511
InChI Key OPFWUHCBWPNKQT-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(CCCN)CC1=CN=CC=C1.Cl.Cl

The compound exists as a dihydrochloride salt to enhance aqueous solubility and stability.

Historical Development of Sulfonamide-Based Compounds

Sulfonamides emerged as the first systemic antibacterial agents following the 1932 discovery of Prontosil by Gerhard Domagk, a breakthrough that revolutionized infectious disease treatment. Key milestones include:

  • 1935 : Demonstration that Prontosil’s active metabolite, sulfanilamide , inhibits bacterial folate synthesis.
  • 1940s–1950s : Expansion into veterinary medicine for infections like bovine mastitis and poultry coccidiosis.
  • 1960s–present : Diversification into non-antibacterial applications (e.g., diuretics, anticonvulsants) and structural optimization for target specificity.

Modern derivatives like this compound reflect advancements in molecular hybridization , combining sulfonamide pharmacophores with pyridine and alkylamine moieties to enhance bioavailability and binding affinity.

Structural Relationship to Pyridine-Methanesulfonamide Derivatives

This compound belongs to a subclass of pyridine-functionalized sulfonamides , distinguished by their modular architecture:

Comparative Structural Analysis:

Compound Substituents Key Features
N-(Pyridin-3-yl)methanesulfonamide - Pyridin-3-yl
- Methanesulfonamide
Simplest analog; limited solubility
N,N-Dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide - Pyridin-2-ylmethyl
- Dimethylaminoethyl
Enhanced lipophilicity
Target Compound - Pyridin-3-ylmethyl
- 3-Aminopropyl
- Dihydrochloride salt
Optimized for charge interactions and solubility

The 3-aminopropyl chain introduces a protonatable amine at physiological pH, enabling ionic interactions with biological targets (e.g., enzymes, receptors). Concurrently, the pyridin-3-ylmethyl group contributes π-π stacking and hydrogen-bonding capabilities, critical for molecular recognition.

Crystallographic Insights:

X-ray studies of related sulfonamides (e.g., CCDC 229268) reveal planar pyridine rings and sulfonamide groups participating in intermolecular hydrogen bonds. These interactions likely stabilize the target compound’s conformation in solid and solution states.

Properties

IUPAC Name

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-16(14,15)13(7-3-5-11)9-10-4-2-6-12-8-10;;/h2,4,6,8H,3,5,7,9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFWUHCBWPNKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCN)CC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1172233-43-0
  • Molecular Formula : C10H19Cl2N3O2S
  • Molecular Weight : 316.25 g/mol
  • Purity : 95% - 97% .

The compound functions primarily as a kinesin spindle protein (KSP) inhibitor , which is crucial in cell division. KSP inhibitors have shown effectiveness in inducing cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves disrupting the normal mitotic process, leading to the formation of monopolar spindles and subsequent cell death .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the M phase of the cell cycle, leading to apoptosis. For instance, in studies involving A549 (lung cancer) and HCT116 (colon cancer) cell lines, significant pro-apoptotic activity was observed .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound resulted in increased late apoptosis and necrosis in treated cells compared to controls. For example, one study noted that concentrations of the compound induced late apoptosis rates of up to 42% in A549 cells .

Cytotoxicity Profile

The cytotoxic effects of this compound were assessed using the MTT assay, which measures cell viability. The IC50 values (the concentration at which 50% of cells are viable) were determined for various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A54910Induces apoptosis
HCT11611Cell cycle arrest
MiaPaCa-29Late apoptosis induction

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

  • Study on KSP Inhibition : A significant study focused on a series of KSP inhibitors, including this compound, demonstrated its ability to effectively inhibit KSP activity, leading to enhanced cellular death in cancer models .
  • Comparative Analysis with Chemotherapeutics : In comparative studies with standard chemotherapeutic agents like doxorubicin, this compound showed promising results in terms of efficacy and reduced side effects, suggesting its potential as an alternative treatment option .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against various strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional sulfonamides, indicating enhanced efficacy.

Cancer Research

Recent research has explored the potential of sulfonamides as anticancer agents. The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study : In vitro experiments reported in Cancer Research indicated that this compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis and cell cycle arrest at the G2/M phase.

Proteomics Research

The compound is utilized in proteomics for its ability to modify proteins through sulfonamide linkages, aiding in the study of protein interactions and functions.

Data Table: Proteomic Applications

ApplicationDescription
Protein LabelingUsed for tagging proteins for detection
Enzyme InhibitionModifies enzyme activity for functional studies
Interaction StudiesAssists in elucidating protein-protein interactions

Drug Development

As a sulfonamide derivative, this compound serves as a lead structure for developing new pharmaceuticals targeting various diseases.

Case Study : A collaborative study between academic institutions and pharmaceutical companies highlighted the modification of this compound to enhance its solubility and bioavailability. The resulting derivatives showed improved pharmacokinetic profiles in animal models.

Toxicological Insights

Understanding the toxicity profile of this compound is crucial for its safe application in research and therapeutic settings.

Toxicity Data Summary

EndpointObserved Effect
Acute ToxicityLow toxicity observed in rodent models
MutagenicityNo significant mutagenic effects reported
Reproductive ToxicityNo adverse effects noted in reproductive studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with N-(3-aminopropyl) methacrylamide hydrochloride (APM)

APM (N-(3-aminopropyl) methacrylamide hydrochloride) shares the 3-aminopropyl group but replaces the methanesulfonamide and pyridinylmethyl groups with a methacrylamide moiety. APM is used as a monomer in enzyme nanoencapsulation to enhance thermal and solvent stability . Key differences:

  • Solubility : Both compounds are hydrochlorides, but the methanesulfonamide group in the target compound may reduce hydrophilicity compared to APM’s methacrylamide.
Property Target Compound APM
Core structure Methanesulfonamide + pyridine Methacrylamide
Functional groups Pyridin-3-ylmethyl, aminopropyl Aminopropyl, methacrylate
Stability enhancement Likely via sulfonamide moiety Polymerization for enzyme shielding

Comparison with Polyamine Analogs (e.g., Spermidine)

Polyamines like spermidine (N-[3-aminopropyl]-1,4-butanediamine) share the 3-aminopropyl chain but lack aromatic or sulfonamide groups. Spermidine is a natural polyamine involved in cell proliferation and DNA stabilization . Differences include:

  • Bioactivity : Spermidine interacts electrostatically with DNA, while the target compound’s sulfonamide and pyridine may enable specific protein binding.
  • Metabolic Stability : The sulfonamide group in the target compound resists enzymatic degradation better than spermidine’s primary amines.

Research Findings and Mechanistic Insights

Role of the 3-Aminopropyl Group

The 3-aminopropyl chain is critical in both the target compound and APM. In APM, this group facilitates covalent bonding during polymerization, enhancing enzyme stability . For the target compound, the amine may enable protonation-dependent solubility or ionic interactions in biological systems.

Impact of Sulfonamide vs. Acrylamide Moieties

The methanesulfonamide group in the target compound provides steric bulk and metabolic resistance, whereas APM’s acrylamide enables radical polymerization. This distinction highlights divergent applications: sulfonamides are common in drug design (e.g., protease inhibitors), while acrylamides serve as synthetic scaffolds .

Pyridine Ring Contributions

This feature could enhance binding to hydrophobic enzyme pockets or metal ions in catalytic sites.

Preparation Methods

Synthesis of Methanesulfonamide Intermediate

  • Starting materials: Methanesulfonyl chloride and a primary or secondary amine.
  • Reaction conditions: Typically, methanesulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or sodium carbonate in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (0–10 °C) to control reactivity and avoid side reactions.
  • Outcome: Formation of N-substituted methanesulfonamide.

Introduction of the 3-Aminopropyl Group

  • Method: The 3-aminopropyl group can be introduced by nucleophilic substitution on a suitable leaving group precursor or by reductive amination.
  • Example procedure: Reacting the methanesulfonamide intermediate with 3-bromopropylamine or 3-chloropropylamine under basic conditions to substitute the halogen with the sulfonamide nitrogen.
  • Alternative: Reductive amination of the sulfonamide with 3-aminopropanal or its equivalent using a reducing agent such as sodium cyanoborohydride.

Attachment of the Pyridin-3-ylmethyl Group

  • Approach: The pyridin-3-ylmethyl substituent is typically introduced via alkylation of the secondary amine with pyridin-3-ylmethyl halide (e.g., pyridin-3-ylmethyl chloride or bromide).
  • Reaction conditions: Alkylation is performed in a polar aprotic solvent such as acetonitrile or DMF, often with a base like potassium carbonate, at room temperature or slightly elevated temperature.
  • Alternative routes: Reductive amination of the secondary amine with pyridine-3-carboxaldehyde followed by reduction.

Formation of the Dihydrochloride Salt

  • Process: The free base amine compound is treated with an excess of concentrated hydrochloric acid in an appropriate solvent such as methanol or ethanol.
  • Conditions: The reaction is typically carried out at 0–25 °C to precipitate the dihydrochloride salt.
  • Isolation: The salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Representative Reaction Scheme

Step Reactants/Conditions Product Notes
1 Methanesulfonyl chloride + amine + base (0–10 °C) N-substituted methanesulfonamide Controlled addition to avoid overreaction
2 Methanesulfonamide + 3-halopropylamine + base N-(3-aminopropyl)methanesulfonamide Nucleophilic substitution
3 Intermediate + pyridin-3-ylmethyl halide + base N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide Alkylation step
4 Free base + 2 equiv HCl in methanol Dihydrochloride salt Precipitation and isolation

Analytical and Research Findings

  • Purity and yield: Optimized reaction conditions such as temperature control during sulfonylation and alkylation steps improve yield and minimize byproducts.
  • Solvent choice: Polar aprotic solvents favor alkylation efficiency; methanol or ethanol are preferred for salt formation.
  • Salt formation: The dihydrochloride salt form enhances compound stability and solubility, facilitating handling and formulation.
  • Scale-up considerations: Controlled addition rates, temperature monitoring, and efficient filtration are critical for reproducibility and purity in larger-scale synthesis.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Impact on Synthesis
Methanesulfonyl chloride eq. 1.0–1.2 eq Ensures complete sulfonylation
Base type Triethylamine, Na2CO3 Neutralizes HCl byproduct
Solvent DCM, THF Influences reaction rate and selectivity
Temperature (sulfonylation) 0–10 °C Controls side reactions
Alkylation base K2CO3, NaHCO3 Promotes nucleophilic substitution
Alkylation solvent DMF, Acetonitrile Enhances solubility of reagents
Salt formation acid Concentrated HCl Converts free base to dihydrochloride salt
Salt formation solvent Methanol, ethanol Facilitates salt precipitation
Salt isolation Filtration, washing, vacuum drying Purifies and stabilizes final product

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)methanesulfonamide dihydrochloride

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